molecular formula C17H21Cl2NO2S B12170061 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one

Cat. No.: B12170061
M. Wt: 374.3 g/mol
InChI Key: SEBKSTFDQKCGOI-UHFFFAOYSA-N
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Description

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one is an organic compound known for its unique chemical structure and properties. This compound contains a dichlorocyclopropyl group, a phenoxy group, and a thiomorpholine ring, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one typically involves multiple steps:

    Formation of the Dichlorocyclopropyl Group: This step involves the reaction of a suitable precursor with chlorine to introduce the dichlorocyclopropyl moiety.

    Attachment of the Phenoxy Group: The phenoxy group is introduced through a nucleophilic substitution reaction, where a phenol derivative reacts with an appropriate electrophile.

    Incorporation of the Thiomorpholine Ring: The thiomorpholine ring is formed by reacting a suitable amine with a sulfur-containing reagent under controlled conditions.

    Final Assembly: The final step involves coupling the intermediate products to form the desired compound under specific reaction conditions, such as temperature, pressure, and catalysts.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters and improve efficiency.

    Purification Techniques: Such as crystallization, distillation, and chromatography to isolate the final product.

    Quality Control: Ensuring the product meets the required specifications through analytical techniques like NMR, IR, and mass spectrometry.

Chemical Reactions Analysis

Types of Reactions

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Binding to Receptors: Interacting with specific receptors or enzymes to modulate their activity.

    Inhibition or Activation: Inhibiting or activating certain biochemical pathways, leading to the desired biological effects.

    Molecular Interactions: Forming covalent or non-covalent interactions with target molecules, influencing their function and stability.

Comparison with Similar Compounds

Similar Compounds

    4-(2,2-Dichlorocyclopropyl)phenol acetate: A related compound with similar structural features but different functional groups.

    2-[4-(4-Chlorobenzoyl)phenoxy]-2-methylpropionic acid: Another compound with a phenoxy group and a different substituent on the aromatic ring.

Uniqueness

2-[4-(2,2-Dichlorocyclopropyl)phenoxy]-2-methyl-1-(thiomorpholin-4-yl)propan-1-one is unique due to its combination of a dichlorocyclopropyl group, a phenoxy group, and a thiomorpholine ring. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C17H21Cl2NO2S

Molecular Weight

374.3 g/mol

IUPAC Name

2-[4-(2,2-dichlorocyclopropyl)phenoxy]-2-methyl-1-thiomorpholin-4-ylpropan-1-one

InChI

InChI=1S/C17H21Cl2NO2S/c1-16(2,15(21)20-7-9-23-10-8-20)22-13-5-3-12(4-6-13)14-11-17(14,18)19/h3-6,14H,7-11H2,1-2H3

InChI Key

SEBKSTFDQKCGOI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)N1CCSCC1)OC2=CC=C(C=C2)C3CC3(Cl)Cl

Origin of Product

United States

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